4-Bromo-1-ethyl-1H-imidazole-2-methanol
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Overview
Description
4-Bromo-1-ethyl-1H-imidazole-2-methanol is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and a hydroxymethyl group at the 2nd position
Preparation Methods
The synthesis of 4-Bromo-1-ethyl-1H-imidazole-2-methanol can be achieved through several routes. One common method involves the bromination of 1-ethyl-1H-imidazole-2-methanol. The reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid. The reaction mixture is stirred at room temperature for a few hours, followed by the addition of ice water to precipitate the product .
Industrial production methods often focus on scalability and cost-effectiveness. A scalable method involves the selective bromination of 1-ethyl-1H-imidazole-2-methanol using a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Bromo-1-ethyl-1H-imidazole-2-methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to 4-bromo-1-ethyl-1H-imidazole using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-1-ethyl-1H-imidazole-2-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole ring is a common motif in biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of functional materials, such as catalysts and dyes for solar cells
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-1H-imidazole-2-methanol is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Bromo-1-ethyl-1H-imidazole-2-methanol can be compared to other imidazole derivatives, such as:
4-Bromo-1-methyl-1H-imidazole: Similar in structure but lacks the ethyl group, which can affect its reactivity and binding properties.
1-Ethyl-2-methyl-4-bromo-1H-imidazole: Contains a methyl group at the 2nd position instead of a hydroxymethyl group, altering its chemical behavior.
4-Bromo-1-ethyl-2-methyl-1H-imidazole: Similar but with a methyl group at the 2nd position, which can influence its biological activity
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C6H9BrN2O |
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Molecular Weight |
205.05 g/mol |
IUPAC Name |
(4-bromo-1-ethylimidazol-2-yl)methanol |
InChI |
InChI=1S/C6H9BrN2O/c1-2-9-3-5(7)8-6(9)4-10/h3,10H,2,4H2,1H3 |
InChI Key |
QGCSOOMHQQSEAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1CO)Br |
Origin of Product |
United States |
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